molecular formula C17H27N3O3 B6570929 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-29-8

8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570929
CAS No.: 1021264-29-8
M. Wt: 321.4 g/mol
InChI Key: MELADTDCOYTYPJ-UHFFFAOYSA-N
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Description

8-Cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.

Biology: In biological research, 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A closely related compound with a similar spirocyclic structure but lacking the cyclohexanecarbonyl group.

  • 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with additional methyl groups.

  • 1-Cyclohexyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A compound with a similar spirocyclic core and additional substituents.

Uniqueness: 8-Cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELADTDCOYTYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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